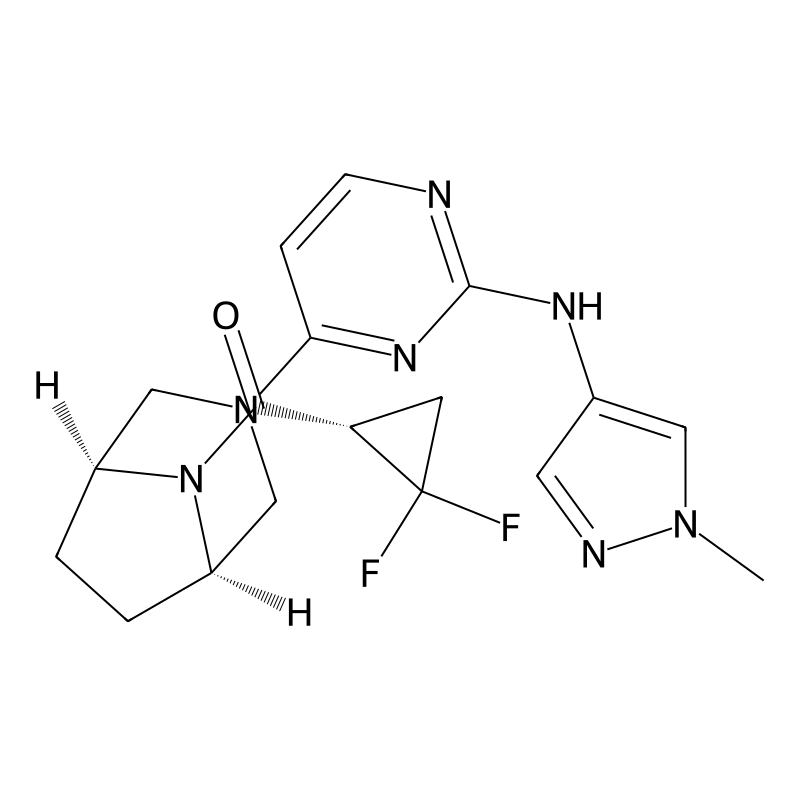

Brepocitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Brepocitinib (CAS: 1883299-62-4) is a highly potent, orally bioavailable small molecule functioning as a dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). Biochemically, it demonstrates half-maximal inhibitory concentrations (IC50) of 17 nM for JAK1 and 23 nM for TYK2, effectively modulating downstream pro-inflammatory cytokine signaling, including the IL-6, IL-12, IL-23, and interferon (IFN) pathways. With an oral bioavailability of approximately 75%, it is a critical active pharmaceutical ingredient (API) for preclinical modeling of immune-mediated inflammatory diseases [1]. For industrial procurement and formulation, selecting the appropriate salt form is vital, as the compound's free base exhibits challenging physicochemical properties that necessitate engineered crystalline forms for stable manufacturing[2].

Research Fit

References

Substituting Brepocitinib with pan-JAK inhibitors (e.g., tofacitinib) or highly selective TYK2 inhibitors (e.g., deucravacitinib) fundamentally alters the experimental and therapeutic profile. Pan-JAK inhibitors heavily suppress JAK3, leading to off-target immunosuppressive effects such as NK cell depletion, whereas strictly selective TYK2 inhibitors fail to block JAK1-dependent IL-6 and IFN signaling, which is critical for modeling complex diseases like dermatomyositis[1]. Furthermore, from a manufacturing standpoint, procuring the generic brepocitinib free base instead of optimized salt forms (like the tosylate salt) results in severe hygroscopicity, deliquescence, and gelation during wet granulation or dissolution, leading to batch failures in solid oral dosage formulation [2].

Mismatch Risk

References

Kinase Selectivity Profile and JAK3 Avoidance

Brepocitinib provides precise dual inhibition of JAK1 (IC50: 17 nM) and TYK2 (IC50: 23 nM) while maintaining a high selectivity margin against JAK3 (IC50: 6.49 μM). In contrast, first-generation pan-JAK inhibitors like tofacitinib are potent JAK3 inhibitors (IC50 ~1 nM) . This >300-fold reduced affinity for JAK3 by Brepocitinib prevents unwanted γ-common chain cytokine suppression that typically leads to profound immunosuppression in in vivo models.

| Evidence Dimension | JAK3 Inhibition (IC50) |

| Target Compound Data | Brepocitinib (6.49 μM / 6490 nM) |

| Comparator Or Baseline | Tofacitinib (~1 nM) |

| Quantified Difference | ~6490-fold lower potency against JAK3 for Brepocitinib |

| Conditions | In vitro cell-free biochemical kinase assay |

Sourcing Brepocitinib allows researchers to isolate TYK2/JAK1 pathways without confounding the model with JAK3-driven broad immunosuppression.

Dual Pathway Suppression vs. Selective TYK2 Inhibition

While highly selective TYK2 inhibitors (e.g., deucravacitinib) exhibit >100-fold selectivity for TYK2 over JAK1 [1], they fail to adequately suppress JAK1-dependent pathways. Brepocitinib, through its dual mechanism, effectively inhibits both TYK2-mediated IL-12/pSTAT4 (IC50: 65 nM) and JAK1-mediated IL-6/pSTAT1 (IC50: 81 nM in CD3+ cells) . This dual suppression is mandatory for modeling diseases where both IL-12/23 and IL-6/IFN axes drive pathology.

| Evidence Dimension | IL-6/pSTAT1 Inhibition |

| Target Compound Data | Brepocitinib (IC50: 81 nM) |

| Comparator Or Baseline | Deucravacitinib (Spares JAK1/IL-6 pathway due to >100-fold TYK2 selectivity) |

| Quantified Difference | Brepocitinib provides potent IL-6 pathway blockade absent in pure TYK2 inhibitors |

| Conditions | Human whole blood / CD3+ cellular subset assays |

Buyers developing therapies for complex autoimmune diseases must procure a dual inhibitor, as selective TYK2 agents will miss critical JAK1-driven inflammatory targets.

Physicochemical Stability and Formulation Processability

The procurement of Brepocitinib free base introduces severe manufacturing liabilities, as it is highly hygroscopic, prone to deliquescence, and forms gels upon dissolution [1]. Upgrading to Brepocitinib tosylate (Crystal Form 1) resolves these issues, providing a stable, non-hygroscopic solid state that ensures consistent flowability, opening/bottle stability, and reliable dissolution profiles required for reproducible oral and topical formulations [1].

| Evidence Dimension | Solid-State Stability and Processability |

| Target Compound Data | Brepocitinib tosylate (Stable, non-hygroscopic, flowable) |

| Comparator Or Baseline | Brepocitinib free base (Highly hygroscopic, deliquescent, gel-forming) |

| Quantified Difference | Elimination of moisture-induced degradation and tableting failure |

| Conditions | API formulation and dissolution testing |

Procurement teams must specify the tosylate salt (or equivalent stable crystal form) over the free base to avoid catastrophic batch failures during drug product manufacturing.

In Vivo Pharmacokinetic Reproducibility

Brepocitinib demonstrates highly predictable dose-dependent pharmacokinetics, which is critical for maintaining therapeutic windows in animal models. In female Lewis rats dosed orally for 7 consecutive days, a 30 mg/kg dose yielded peak plasma concentrations of 23.89 μM (at 30 min) and trough levels of 0.06 μM (at 24 h) . Combined with an oral bioavailability of ~75% [1], this predictable exposure profile ensures reliable dosing regimens compared to experimental analogs with erratic absorption.

| Evidence Dimension | Oral Bioavailability and Plasma Exposure |

| Target Compound Data | Brepocitinib (~75% bioavailability; 23.89 μM peak at 30 mg/kg) |

| Comparator Or Baseline | Unoptimized early-stage JAK analogs (Erratic absorption) |

| Quantified Difference | High predictability and sustained trough levels for once-daily dosing |

| Conditions | In vivo oral administration (Lewis rats, 7 days) |

Reliable pharmacokinetics drastically reduce animal cohort sizes and inter-subject variability, making it a cost-effective choice for large-scale preclinical efficacy studies.

Preclinical Modeling of Dermatomyositis and Complex Psoriasis

Because Brepocitinib effectively inhibits both the IL-12/23 (TYK2) and IL-6/IFN (JAK1) pathways while sparing JAK3, it is the optimal reference compound for in vivo models of dermatomyositis and severe plaque psoriasis where dual-pathway blockade is required without inducing broad immunosuppression[1].

Solid Oral and Topical Formulation Development

Utilizing the engineered tosylate salt form of Brepocitinib allows industrial formulation teams to successfully develop stable tablets and topical ointments, bypassing the severe hygroscopicity and gelation issues inherent to the generic free base API [2].

Next-Generation Kinase Selectivity Screening

Brepocitinib serves as an essential benchmark in biochemical and whole-blood cellular assays (e.g., CD3+ subset assays) for evaluating new immunomodulators, providing a precise quantitative baseline for dual TYK2/JAK1 inhibition against pan-JAK or strictly TYK2-selective candidates .

Application Fit Matrix

References

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: D'Amico F, Fiorino G, Furfaro F, Allocca M, Danese S. Janus kinase inhibitors for the treatment of inflammatory bowel diseases: developments from phase I and phase II clinical trials. Expert Opin Investig Drugs. 2018 Jul;27(7):595-599. doi: 10.1080/13543784.2018.1492547. Epub 2018 Jul 6. Review. PubMed PMID: 29938545.

3: Banfield C, Scaramozza M, Zhang W, Kieras E, Page KM, Fensome A, Vincent M, Dowty ME, Goteti K, Winkle PJ, Peeva E. The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis. J Clin Pharmacol. 2018 Apr;58(4):434-447. doi: 10.1002/jcph.1046. Epub 2017 Dec 21. PubMed PMID: 29266308.

Explore Compound Types